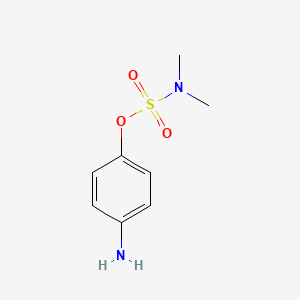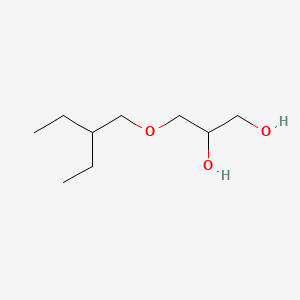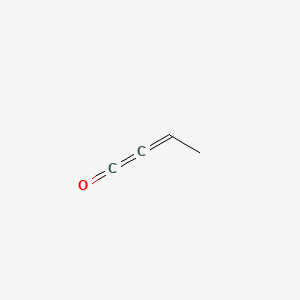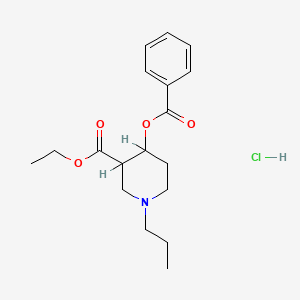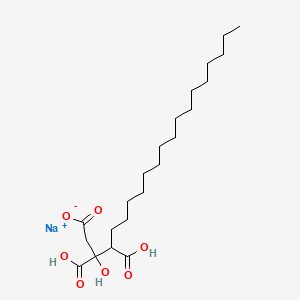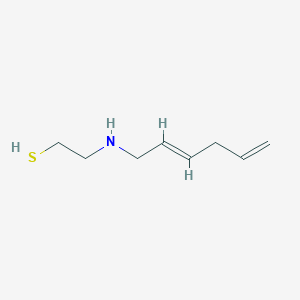
3-Aminophenyl ethyl(phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminophenyl ethyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl ethyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then coupled with phenyl isocyanate to yield the final product .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 3-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1, leading to the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste .
化学反応の分析
Types of Reactions
3-Aminophenyl ethyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
科学的研究の応用
3-Aminophenyl ethyl(phenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Aminophenyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve signal transmission .
類似化合物との比較
Similar Compounds
- Ethyl (4-aminophenyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate
- 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-Aminophenyl ethyl(phenyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminophenyl group with an ethyl(phenyl)carbamate moiety allows for versatile applications in various fields, distinguishing it from other carbamates .
特性
CAS番号 |
73147-22-5 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
(3-aminophenyl) N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-17(13-8-4-3-5-9-13)15(18)19-14-10-6-7-12(16)11-14/h3-11H,2,16H2,1H3 |
InChIキー |
XIZDNZVKQNBGGR-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


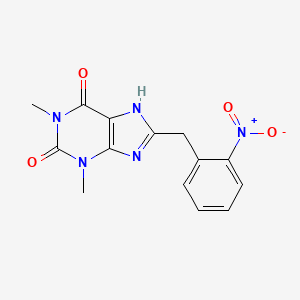
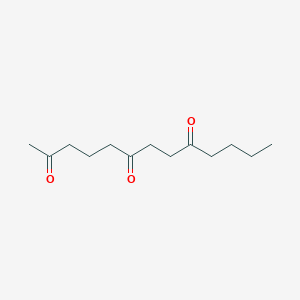
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
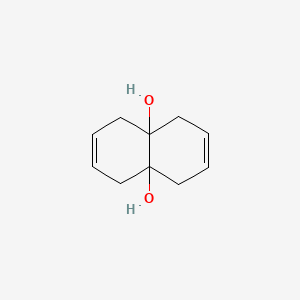
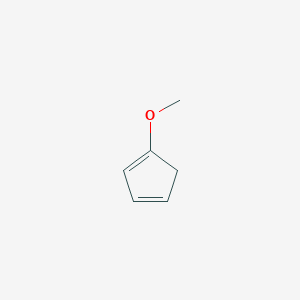
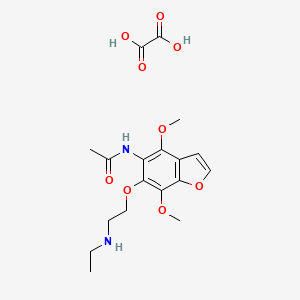
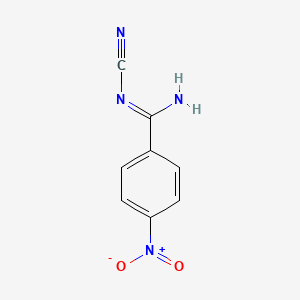
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
